5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide
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Overview
Description
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is a heterocyclic compound with a unique structure that includes a benzothiopyran ring system. This compound is known for its applications in various fields, including perfumery, flavoring, and potentially in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-diphenyl-1,3-butadiene with sulfur dioxide in the presence of a catalyst to form the desired benzothiopyran ring system .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiopyran ring .
Scientific Research Applications
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of perfumes and flavors due to its aromatic properties.
Mechanism of Action
The mechanism by which 5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The specific pathways involved depend on the context of its application, such as its role in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1-benzopyran-5-one: Similar structure but lacks the sulfur dioxide group.
Tetrahydro-1-benzopyran-5-one: Another related compound with fewer hydrogen atoms in the ring system.
Benzo[b]pyrans: A broader class of compounds with similar ring structures but different substituents.
Uniqueness
5H-1-Benzothiopyran-5-one, octahydro-2,4-diphenyl-, 1,1-dioxide is unique due to its specific combination of a benzothiopyran ring with a sulfur dioxide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the fields of perfumery and medicinal chemistry .
Properties
CAS No. |
54342-77-7 |
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Molecular Formula |
C21H22O3S |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1,1-dioxo-2,4-diphenyl-2,3,4,4a,6,7,8,8a-octahydrothiochromen-5-one |
InChI |
InChI=1S/C21H22O3S/c22-18-12-7-13-19-21(18)17(15-8-3-1-4-9-15)14-20(25(19,23)24)16-10-5-2-6-11-16/h1-6,8-11,17,19-21H,7,12-14H2 |
InChI Key |
XFUIMNKQVLKCHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C(CC(S2(=O)=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)C1 |
Origin of Product |
United States |
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